6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Overview
Description
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O2. This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazine ring.
Scientific Research Applications
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde has a wide range of applications in scientific research:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, an amine, and a glyoxal . Another method is the Wallach synthesis, which involves the cyclization of an amino alcohol with a carbonyl compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds share a similar imidazole ring structure but differ in their functional groups and biological activities.
Imidazole-containing compounds: These include various drugs and bioactive molecules that possess an imidazole ring, such as metronidazole and ketoconazole.
Uniqueness: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNSFZQTFODCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620473 | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-43-2 | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623564-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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